Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate
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Overview
Description
Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate is a chemical compound with the molecular formula C12H18BF3NO2K. It is a boron-containing bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoroborate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Trifluoroborate Formation: The trifluoroborate moiety is introduced by reacting the intermediate with potassium trifluoroborate (KBF3).
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring purity and yield. This typically includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for large-scale production.
Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Types of Reactions:
Substitution Reactions: The trifluoroborate group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The bicyclic core can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The trifluoroborate moiety can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Oxidizing Agents: Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reagents: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes due to its boron content.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological properties and as a building block in drug synthesis.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate depends on its application. In coupling reactions, the trifluoroborate group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, the Boc group can be removed under acidic conditions, revealing an active amine that can interact with biological targets.
Comparison with Similar Compounds
- Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-boronic acid
- Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-boronic ester
Uniqueness: Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity compared to boronic acids and esters. This makes it particularly useful in Suzuki-Miyaura coupling reactions, offering advantages in terms of stability and reactivity.
This detailed overview should provide a comprehensive understanding of Potassium 8-Boc-8-azabicyclo[321]oct-2-ene-3-trifluoroborate, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
potassium;trifluoro-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF3NO2.K/c1-12(2,3)19-11(18)17-9-4-5-10(17)7-8(6-9)13(14,15)16;/h6,9-10H,4-5,7H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIYCMPGDVUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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